![molecular formula C14H21NO2 B5836544 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine, also known as EPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPEP is a pyrrolidine derivative with a molecular formula of C16H23NO2.
Applications De Recherche Scientifique
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been investigated for its potential use as a drug delivery system due to its amphiphilic nature. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been studied for its antitumor and anti-inflammatory properties.
In material science, 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been used as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been investigated for its potential use in organic solar cells due to its ability to form self-assembled monolayers.
Mécanisme D'action
The mechanism of action of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is not fully understood. However, it is believed that 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine interacts with cell membranes and alters their properties, leading to changes in cellular processes. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine inhibits the growth of cancer cells and reduces inflammation. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is its amphiphilic nature, which makes it an excellent candidate for drug delivery systems and as a surfactant in the synthesis of nanoparticles. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is also easy to synthesize and purify, which makes it a convenient compound for laboratory experiments.
One of the limitations of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is its potential toxicity. Although 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been shown to have low toxicity in vitro, further studies are needed to determine its safety in vivo. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential use as a drug delivery system for the treatment of cancer and other diseases. Another direction is to explore its use as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. Additionally, further studies are needed to determine the safety and toxicity of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine in vivo and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with pyrrolidine in the presence of a catalyst. The reaction takes place under mild conditions and yields 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine as the main product. The purity and yield of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine can be improved by using different purification techniques such as column chromatography.
Propriétés
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJYQVFDISMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

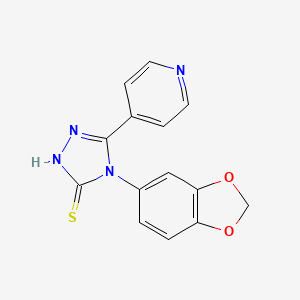
![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
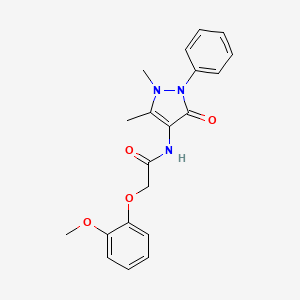
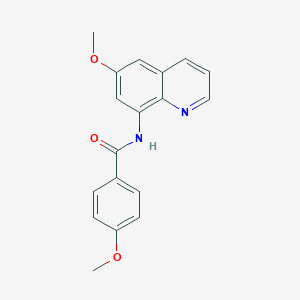
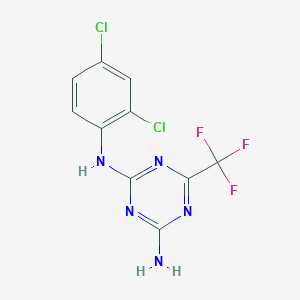
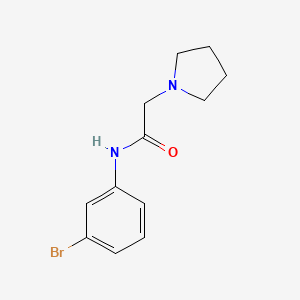
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)
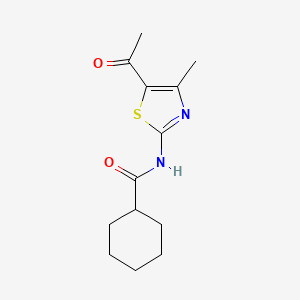


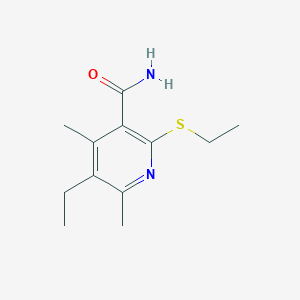
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)

![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)